molecular formula C14H13N3 B13148853 (2-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine

(2-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine

Cat. No.: B13148853
M. Wt: 223.27 g/mol
InChI Key: ROAYKBONODQGRP-UHFFFAOYSA-N
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Description

(2-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine is a compound that features a benzimidazole ring fused with a phenyl group and an amine group attached to the methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine typically involves the formation of the benzimidazole ring followed by the introduction of the phenyl and methanamine groups. One common method involves the condensation of o-phenylenediamine with an aromatic aldehyde in the presence of an acid catalyst to form the benzimidazole ring. The resulting intermediate can then be further reacted with appropriate reagents to introduce the phenyl and methanamine groups .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

(2-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups attached to the phenyl or methanamine moieties .

Scientific Research Applications

Chemistry

In chemistry, (2-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In the field of biology and medicine, this compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of cancer cells by targeting specific molecular pathways . Additionally, it has been investigated for its antimicrobial properties, showing effectiveness against a range of bacterial and fungal pathogens .

Industry

Industrially, this compound is used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various applications, including the development of high-performance materials .

Comparison with Similar Compounds

Similar Compounds

  • (1H-Benzo[d]imidazol-2-yl)methanamine
  • (4-Fluoro-1H-benzo[d]imidazol-2-yl)methanamine
  • (5,6-Dichloro-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride

Uniqueness

Compared to similar compounds, (2-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine stands out due to its unique combination of the benzimidazole ring with a phenyl group and an amine group. This structure provides it with distinct chemical properties and biological activities, making it a versatile compound for various applications .

Properties

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

[2-(1H-benzimidazol-2-yl)phenyl]methanamine

InChI

InChI=1S/C14H13N3/c15-9-10-5-1-2-6-11(10)14-16-12-7-3-4-8-13(12)17-14/h1-8H,9,15H2,(H,16,17)

InChI Key

ROAYKBONODQGRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN)C2=NC3=CC=CC=C3N2

Origin of Product

United States

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